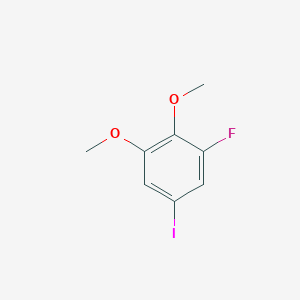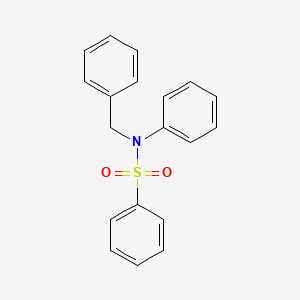
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol: is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of pyrazole derivatives with trimethylsilyl-protected alcohols. One common method includes the use of 2-(Trimethylsilyl)ethanol as a starting material, which is then reacted with pyrazole under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound’s structure may be modified to enhance its biological activity and target specific pathways .
Industry: In the industrial sector, (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes .
作用機序
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The pyrazole ring can participate in various chemical reactions, making the compound versatile in its applications .
類似化合物との比較
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine): Similar structure but with an indazole ring instead of a pyrazole ring.
(2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol: Features an imidazole ring and different substituents.
Uniqueness: The presence of the trimethylsilyl group in (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol provides unique steric and electronic properties that differentiate it from other similar compounds. This makes it particularly useful in synthetic chemistry as a protecting group and in the development of new materials and pharmaceuticals .
特性
分子式 |
C10H20N2O2Si |
|---|---|
分子量 |
228.36 g/mol |
IUPAC名 |
[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H20N2O2Si/c1-15(2,3)5-4-14-9-12-7-10(8-13)6-11-12/h6-7,13H,4-5,8-9H2,1-3H3 |
InChIキー |
NWWLNIPTEGWMGS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


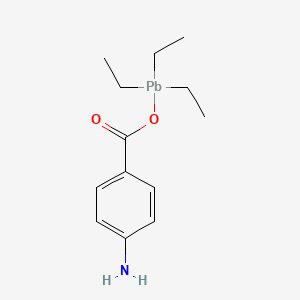
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
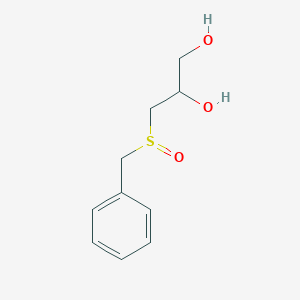
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

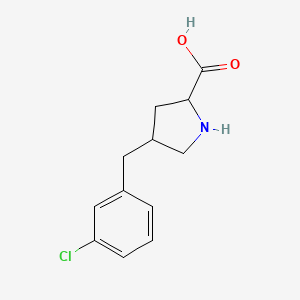

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)

